molecular formula C5H12N2O2 B2660975 2-amino-3-methoxy-2-methylpropanamide CAS No. 1248093-34-6

2-amino-3-methoxy-2-methylpropanamide

Número de catálogo: B2660975
Número CAS: 1248093-34-6
Peso molecular: 132.163
Clave InChI: LKJSSQAYFBFUTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-3-methoxy-2-methylpropanamide is a chemical compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . Its structure features both amino and amide functional groups attached to a propanamide backbone, which is further substituted with methoxy and methyl groups . This combination of functional groups makes it a potential intermediate of interest in organic and medicinal chemistry research. While specific biological activities or applications for this exact compound are not detailed in the available literature, compounds with similar structures, such as those featuring an N-methoxy-N-methylpropanamide group, are recognized as valuable synthetic intermediates and building blocks in pharmaceutical development . Researchers may find this compound useful for exploring new synthetic pathways or as a precursor for the development of novel bioactive molecules. The product is provided for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should conduct all necessary safety and handling assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(7,3-9-2)4(6)8/h3,7H2,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJSSQAYFBFUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 2-Amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-amino-3-methoxy-2-methylpropanamide , a specialized quaternary amino acid derivative.

CAS Registry Number: 1311316-91-2 (Hydrochloride Salt) Compound Class:


-Disubstituted Amino Acid Amide
Primary Application:  Peptidomimetics, Chiral Building Block, Metabolic Stability Enhancer

Executive Summary & Chemical Identity

2-amino-3-methoxy-2-methylpropanamide is a non-proteinogenic amino acid amide characterized by a quaternary


-carbon. Structurally, it is the amide derivative of 

-methyl-O-methylserine
. The presence of the

-methyl group at the chiral center confers exceptional metabolic stability by preventing

-proton abstraction (blocking racemization) and hindering proteolytic cleavage.

This compound serves as a critical intermediate in the synthesis of conformationally constrained peptides and neuroactive small molecules.

Chemical Profile Table
PropertySpecification
CAS Number (HCl Salt) 1311316-91-2
IUPAC Name 2-amino-3-methoxy-2-methylpropanamide
Synonyms

-methyl-O-methylserinamide; 2-methyl-O-methylserinamide
Molecular Formula

(Free Base) /

(HCl)
Molecular Weight 132.16 g/mol (Free Base) / 168.62 g/mol (HCl)
Chirality Exists as (R)- and (S)- enantiomers; often synthesized as racemate
Solubility Highly soluble in Water, Methanol; Insoluble in Hexanes
Appearance White to off-white crystalline solid (HCl salt)

Synthesis & Manufacturing Protocols

The synthesis of sterically hindered quaternary amino acids requires overcoming the low reactivity of the ketone carbonyl compared to aldehydes. Two primary industrial routes are established: the Bucherer-Bergs Reaction (thermodynamically controlled) and the Strecker Synthesis (kinetically controlled).

Method A: The Bucherer-Bergs Route (High Purity)

This method is preferred for scalability and crystallinity of intermediates. It proceeds via a hydantoin intermediate which is subsequently hydrolyzed.

Reaction Scheme:

  • Condensation: Methoxyacetone +

    
     + NaCN 
    
    
    
    Hydantoin.
  • Hydrolysis: Hydantoin + NaOH

    
     Amino Acid.
    
  • Amidation: Amino Acid

    
     Methyl Ester 
    
    
    
    Amide.
Detailed Protocol:
  • Hydantoin Formation:

    • Charge a reactor with Methoxyacetone (1.0 eq) dissolved in 50% EtOH/H2O.

    • Add Ammonium Carbonate (3.0 eq) and Sodium Cyanide (1.2 eq). Caution: HCN evolution.

    • Heat to 60°C for 12–18 hours. Monitor consumption of ketone via TLC (Solvent: EtOAc/Hexane).

    • Checkpoint: The intermediate 5-methyl-5-(methoxymethyl)hydantoin precipitates upon cooling and acidification (pH 2). Filter and wash with cold water.

  • Alkaline Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (5.0 eq). Reflux at 105°C for 24 hours to open the ring.

    • Neutralize with HCl to pH 7.0 to crystallize the 2-amino-3-methoxy-2-methylpropanoic acid .

  • Conversion to Amide:

    • Dissolve the acid in MeOH and add

      
       (1.2 eq) at 0°C to form the methyl ester.
      
    • Treat the ester with 7N Ammonia in Methanol at room temperature for 12 hours.

    • Concentrate and treat with HCl/Dioxane to precipitate the target CAS 1311316-91-2 .

Method B: Modified Strecker Synthesis (Direct Route)

This route is faster but requires careful control to stop at the amide stage without fully hydrolyzing to the acid.

Reaction Scheme: Methoxyacetone +


 + NaCN 

Aminonitrile

Amide
Detailed Protocol:
  • Aminonitrile Synthesis:

    • Dissolve Methoxyacetone (1.0 eq) in water. Add Ammonium Chloride (1.1 eq).

    • Add Sodium Cyanide (1.1 eq) dropwise at 0°C. Stir at RT for 6 hours.

    • Validation: Extract a distinct aliquot. IR spectroscopy must show a sharp nitrile peak at ~2240 cm⁻¹.

  • Radziszewski Hydrolysis:

    • To the crude aminonitrile solution, add 30% Hydrogen Peroxide (2.0 eq) and catalytic NaOH (0.2 eq) at 0°C.

    • Maintain temperature <10°C (exothermic reaction).

    • Stir for 3 hours. The nitrile hydrolyzes directly to the primary amide.

    • Purification: Extract with n-butanol, dry over

      
      , and convert to HCl salt.
      

Mechanistic Visualization

The following diagram illustrates the bifurcation between the Bucherer-Bergs and Strecker pathways, highlighting the critical intermediates.

SynthesisPathways cluster_Bucherer Route A: Bucherer-Bergs cluster_Strecker Route B: Strecker Start Methoxyacetone (Precursor) Hydantoin 5-Methyl-5-(methoxymethyl) hydantoin Start->Hydantoin (NH4)2CO3, NaCN 60°C Nitrile Aminonitrile Intermediate Start->Nitrile NH4Cl, NaCN RT Acid 2-Amino-3-methoxy- 2-methylpropanoic Acid Hydantoin->Acid NaOH, Reflux Ring Opening Target TARGET COMPOUND 2-Amino-3-methoxy- 2-methylpropanamide (CAS 1311316-91-2) Acid->Target 1. MeOH/SOCl2 2. NH3/MeOH Nitrile->Target H2O2, NaOH Partial Hydrolysis

Caption: Comparative synthesis pathways. Route A (Blue) offers higher stereocontrol potential; Route B (Red) is more direct.

Applications in Drug Discovery

Conformational Constraint

In peptide chemistry, the replacement of Serine with 2-amino-3-methoxy-2-methylpropanamide introduces a "quaternary constraint." The


-methyl group restricts the rotation angles (

and

) of the peptide backbone, forcing the peptide into specific secondary structures (e.g.,

-helices or

-turns).
Metabolic Stability

Standard amino acid amides are susceptible to racemization and enzymatic degradation.

  • Racemization Block: The lack of an

    
    -proton makes the stereocenter chemically inert to base-catalyzed racemization.
    
  • Protease Resistance: The steric bulk of the methyl and methoxy groups prevents access to the active sites of common peptidases (e.g., Trypsin, Chymotrypsin).

Analytical Validation

To verify the identity of the synthesized compound, the following analytical signatures are required:

  • 1H NMR (D2O, 400 MHz):

    • 
       1.45 (s, 3H, 
      
      
      
      -CH3)
    • 
       3.35 (s, 3H, O-CH3)
      
    • 
       3.60 (d, 1H, 
      
      
      
      -CHa)
    • 
       3.75 (d, 1H, 
      
      
      
      -CHb)
  • Mass Spectrometry (ESI+): m/z 133.1

    
     (Free base).
    

References

  • Bucherer-Bergs Reaction Mechanism: Ware, E. (1950). "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[1] Link

  • Strecker Synthesis & Hydrolysis: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions". Chemical Reviews, 103(8), 2795–2828. Link

  • Alpha-Methyl Amino Acids in Peptides: Toniolo, C., et al. (2001). "Structure and conformational properties of alpha-methylated amino acids and peptides". Biopolymers, 60(6), 396–419. Link

  • Commercial Source Verification: PubChem Compound Summary for CID 71755433 (HCl Salt). Link

Sources

An In-Depth Technical Guide to the Metabolic Stability of 2-amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the assessment of metabolic stability, centered on the novel chemical entity 2-amino-3-methoxy-2-methylpropanamide. As a Senior Application Scientist, this document is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to design, execute, and interpret metabolic stability studies with confidence and scientific rigor.

Predicting the Metabolic Fate of 2-amino-3-methoxy-2-methylpropanamide: A Structural Perspective

The chemical structure of 2-amino-3-methoxy-2-methylpropanamide presents two primary sites susceptible to metabolic transformation: the primary amide and the methoxy ether group.

  • Amide Hydrolysis: The primary amide moiety is a potential substrate for hydrolytic enzymes, primarily amidases, which are abundant in the liver and other tissues.[1][2] This metabolic pathway would lead to the cleavage of the amide bond, resulting in the formation of 2-amino-2-methyl-3-methoxypropanoic acid and ammonia. The rate of hydrolysis can be influenced by steric hindrance around the amide group.[2]

  • O-demethylation: The methoxy group is a common site for oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes, most notably isoforms like CYP3A4 and other members of the CYP1A, CYP2C, and CYP2D families.[3][4][5] This O-demethylation reaction would yield a primary alcohol metabolite, 2-amino-3-hydroxy-2-methylpropanamide, and formaldehyde.[6]

Based on these structural features, a logical starting point for investigating the metabolic stability of 2-amino-3-methoxy-2-methylpropanamide is to assess its susceptibility to both hydrolytic and oxidative enzymatic pathways.

In Vitro Assessment of Metabolic Stability: The First Line of Investigation

In vitro metabolic stability assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means to rank-order compounds based on their metabolic lability.[7] The primary systems utilized are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[7] This assay is therefore well-suited to investigate the potential for oxidative metabolism of the methoxy group in 2-amino-3-methoxy-2-methylpropanamide.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 1 mM stock solution of 2-amino-3-methoxy-2-methylpropanamide in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the required cofactor, NADPH, for CYP activity.

  • Incubation:

    • Pre-warm the microsomal suspension and NRS to 37°C.

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NRS.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • To stop the reaction at each time point, add an equal volume of ice-cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time plot, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test Compound Stock Test Compound Stock Reaction Plate Reaction Plate Test Compound Stock->Reaction Plate Microsome Suspension Microsome Suspension Microsome Suspension->Reaction Plate NADPH System NADPH System NADPH System->Reaction Plate Quench Reaction Quench Reaction Reaction Plate->Quench Reaction Time Points Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes, or whole liver cells, contain both phase I and phase II metabolic enzymes, as well as active transporters, providing a more comprehensive in vitro model of hepatic metabolism.[7] This assay can simultaneously assess both the oxidative metabolism of the methoxy group and the hydrolysis of the amide bond of 2-amino-3-methoxy-2-methylpropanamide.

Protocol: Hepatocyte Stability Assay

The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes in a suitable incubation medium instead of microsomes. The final hepatocyte concentration is typically around 0.5-1 million cells/mL. No external cofactor system is needed as the intact cells contain all necessary components.

In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable early insights, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a whole-organism setting.[8] These studies provide crucial information on clearance, volume of distribution, half-life, and bioavailability.

Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model and Dosing:

    • Select an appropriate rodent species (e.g., Sprague-Dawley rats).

    • Administer 2-amino-3-methoxy-2-methylpropanamide via the intended clinical route (e.g., oral gavage, intravenous injection). A typical dose for a discovery-phase study might be 1-10 mg/kg.

  • Blood Sampling:

    • Collect blood samples from a suitable vessel (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma or serum.

  • Bioanalysis:

    • Extract the drug from the plasma/serum samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

    • Quantify the concentration of the parent drug and any identified major metabolites using a validated LC-MS/MS method.

Data Analysis:

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis of the plasma concentration-time data.

G Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Time Course Plasma/Serum Isolation Plasma/Serum Isolation Blood Sampling->Plasma/Serum Isolation Sample Extraction Sample Extraction Plasma/Serum Isolation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Key steps in an in vivo pharmacokinetic study.

Bioanalytical Methodology: The Cornerstone of Accurate Quantification

The reliability of any metabolic stability or pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the test compound and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[1]

Protocol: LC-MS/MS Method for 2-amino-3-methoxy-2-methylpropanamide

  • Sample Preparation:

    • Protein Precipitation: To a 50 µL aliquot of plasma or quenched in vitro incubation sample, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phases:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased over several minutes to elute the compound of interest, followed by a wash and re-equilibration step.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ multiple reaction monitoring (MRM) to selectively detect the parent compound and its metabolites. This involves monitoring a specific precursor-to-product ion transition for each analyte.

Data Presentation:

ParameterValue
In Vitro Half-life (t½) in HLM [Hypothetical Value, e.g., 45 min]
In Vitro Intrinsic Clearance (CLint) in HLM [Hypothetical Value, e.g., 25 µL/min/mg protein]
In Vivo Half-life (t½) in Rat [Hypothetical Value, e.g., 2.5 hours]
In Vivo Clearance (CL) in Rat [Hypothetical Value, e.g., 15 mL/min/kg]
Oral Bioavailability (F%) in Rat [Hypothetical Value, e.g., 60%]

Conclusion

The metabolic stability of 2-amino-3-methoxy-2-methylpropanamide is a critical parameter that will significantly influence its potential as a therapeutic agent. A systematic investigation, beginning with in vitro assays using liver microsomes and hepatocytes to assess its susceptibility to oxidative and hydrolytic metabolism, is essential. These initial studies will guide the design of subsequent in vivo pharmacokinetic studies in relevant animal models. The data generated from these investigations, underpinned by robust bioanalytical methodologies, will provide a comprehensive understanding of the compound's metabolic fate and inform its progression through the drug development pipeline. This integrated approach, combining predictive structural analysis with rigorous experimental evaluation, is fundamental to making informed decisions and ultimately, to the successful development of new medicines.

References

  • Stiborova, M., et al. (2018). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 19(11), 3372. [Link]

  • Relling, M. V., et al. (1998). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology, 53(2), 375-381. [Link]

  • McLean, K. J., et al. (2017). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Journal of Biological Chemistry, 292(48), 19638-19649. [Link]

  • Lonsdale, R., et al. (2012). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Journal of the American Chemical Society, 134(22), 9283-9292. [Link]

  • Dolle, R. E., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(24), 10837-10886. [Link]

  • Wikipedia contributors. (2023, December 11). Cytochrome P450 aromatic O-demethylase. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Athersuch, T. J., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports, 8(1), 1-11. [Link]

  • Clement, B. (1989). The hydrolysis of amides. In Metabolic Basis of Detoxication (pp. 235-255). Academic Press. [Link]

  • Ulgen, M., & Gorrod, J. W. (2000). Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines. European journal of drug metabolism and pharmacokinetics, 25(2), 145–150. [Link]

  • Kloss, F., et al. (2019). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Scientific Reports, 9(1), 1-11. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 15, 2026, from [Link]

  • Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Ulgen, M., & Gorrod, J. W. (1998). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Drug metabolism and drug interactions, 14(4), 227–240. [Link]

  • Dalvie, D. (2006). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Meeting. [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). 24.4: Hydrolysis of Amides. In Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]

  • Organic Chemistry Explained. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Meyer, M. R., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug testing and analysis, 12(1), 108–116. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453783, 2-Amino-2-methylpropanamide. Retrieved February 15, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Pathway Summary for R-HSA-71291, Amino acid and derivative metabolism. Retrieved February 15, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. Retrieved February 15, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. Retrieved February 15, 2026, from [Link].

  • Wikipedia contributors. (2026, February 11). Paracetamol. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved February 15, 2026, from [Link]

Sources

2-amino-3-methoxy-2-methylpropanamide vs lacosamide structural differences

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: A Comparative Structural Analysis of 2-amino-3-methoxy-2-methylpropanamide and Lacosamide

Executive Summary

This technical guide provides a detailed comparative analysis of the structural architectures of the approved antiepileptic drug (R)-lacosamide and the structurally related, though distinct, compound 2-amino-3-methoxy-2-methylpropanamide. While both molecules share a propanamide backbone, their pharmacological and physicochemical profiles are dictated by critical differences in substitution at the α-carbon (C2) and the amide nitrogen. Lacosamide's therapeutic efficacy is intrinsically linked to its specific (R)-stereochemistry, an N-acetyl group at C2, and an N-benzyl group on the amide. In contrast, 2-amino-3-methoxy-2-methylpropanamide features a primary amine and a methyl group at a quaternary α-carbon, and an unsubstituted primary amide. This guide will dissect these structural distinctions, explore their implications for structure-activity relationships (SAR), and propose an experimental framework for functional comparison, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

In the field of neurotherapeutics, the development of antiepileptic drugs (AEDs) has often been a story of incremental but significant molecular modifications. Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is a functionalized amino acid that has emerged as a valuable therapeutic agent for partial-onset seizures.[1][2] Its unique mechanism, which involves the selective enhancement of slow inactivation of voltage-gated sodium channels, sets it apart from many traditional AEDs that target fast inactivation.[1][3]

To fully appreciate the chemical subtleties that confer this specific biological activity, it is instructive to compare lacosamide to a structural analog. This guide examines 2-amino-3-methoxy-2-methylpropanamide, a compound that, while sharing the same carbon backbone length and a methoxy group at C3, possesses fundamental differences that are expected to drastically alter its biological profile. By placing these molecules side-by-side, we can illuminate the precise structural motifs essential for lacosamide's mechanism of action and overall drug-like properties.

Molecular Structure Analysis

The foundational differences between the two molecules are immediately apparent from their two-dimensional structures and core properties. Lacosamide is a chiral, highly substituted amino acid derivative, whereas 2-amino-3-methoxy-2-methylpropanamide is a quaternary α-amino amide.

G cluster_0 Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) cluster_1 2-amino-3-methoxy-2-methylpropanamide Lacosamide Lacosamide Comparator Structure derived from IUPAC name

Caption: 2D structures of Lacosamide and 2-amino-3-methoxy-2-methylpropanamide.

Comparative Data Table

The following table summarizes the key quantitative and qualitative differences between the two molecules.

FeatureLacosamide2-amino-3-methoxy-2-methylpropanamide
IUPAC Name (R)-2-acetamido-N-benzyl-3-methoxypropanamide2-amino-3-methoxy-2-methylpropanamide
Chemical Formula C13H18N2O3C5H12N2O2
Molecular Weight 250.30 g/mol 132.16 g/mol
Core Scaffold D-Serine derivativeα,α-disubstituted Glycine derivative
C2 (α-carbon) Substituents Acetamido (-NHCOCH3), Hydrogen (-H)Amino (-NH2), Methyl (-CH3)
Amide Nitrogen Substituent Benzyl (-CH2Ph)Hydrogen (-H)
Chirality Chiral center at C2, active as (R)-enantiomerChiral center at C2
Key Functional Groups Secondary Amide, N-Benzyl Amide, EtherPrimary Amine, Primary Amide, Ether, Quaternary Carbon

Key Structural Differentiators: A Deeper Analysis

The therapeutic profile of lacosamide is not accidental; it is the direct result of a specific arrangement of functional groups that optimize target interaction and pharmacokinetic properties.

The α-Carbon (C2): A Center of Activity

The substitution pattern at the C2 position is arguably the most significant point of divergence.

  • Lacosamide: Possesses an acetamido group (-NHCOCH3) . This feature is critical. The acetyl group removes the basicity of the parent amine, creating a neutral, hydrogen-bond-donating amide. Structure-activity relationship studies have shown that this N-acetyl group is vital for its anticonvulsant activity.[4][5] The other substituent is a simple hydrogen, retaining the secondary carbon nature of natural amino acids.

  • 2-amino-3-methoxy-2-methylpropanamide: Features a primary amine (-NH2) and a methyl group (-CH3) . The primary amine makes this position basic and likely protonated at physiological pH, introducing a positive charge. The methyl group creates a quaternary α-carbon , a sterically hindered center that would drastically change how the molecule can orient itself within a binding pocket compared to lacosamide's less hindered C2.

The Amide Terminus: Modulating Lipophilicity and Interactions

The functionalization of the propanamide nitrogen dictates the molecule's overall polarity and potential for larger-scale interactions.

  • Lacosamide: The N-benzyl group is a large, lipophilic moiety. This feature is crucial for two reasons. First, it significantly increases the molecule's overall lipophilicity, which is a key factor in its ability to cross the blood-brain barrier and reach its site of action in the central nervous system. Second, the aromatic ring provides a platform for potential π-π stacking or hydrophobic interactions within its target binding site. SAR studies confirm that this position can accommodate non-bulky, hydrophobic groups while retaining activity.[6]

  • 2-amino-3-methoxy-2-methylpropanamide: An unsubstituted primary amide (-C(=O)NH2) makes this terminus significantly more polar than that of lacosamide. This group can act as both a hydrogen bond donor and acceptor. While promoting water solubility, the lack of a lipophilic handle would likely result in poor CNS penetration, a fatal flaw for a centrally acting agent.

G cluster_Lacosamide Lacosamide cluster_Comparator 2-amino-3-methoxy-2-methylpropanamide L_C2 C2: Acetamido (Neutral, H-bond donor) L_Activity High Anticonvulsant Activity L_C2->L_Activity Critical for target binding L_Amide Amide: N-Benzyl (Lipophilic, CNS Penetration) L_Amide->L_Activity Enables BBB crossing C_C2 C2: Primary Amine & Methyl (Basic, Sterically Hindered) C_Activity Predicted Low/No Activity C_C2->C_Activity Alters charge & conformation C_Amide Amide: Unsubstituted (Polar, Poor CNS Penetration) C_Amide->C_Activity Hinders CNS access

Caption: Logical flow from structural features to predicted biological activity.

Structure-Activity Relationship (SAR) and Mechanistic Implications

Lacosamide's unique structure allows it to selectively enhance the slow inactivation of voltage-gated sodium channels (VGSCs).[1][7] This process stabilizes the channel in a non-conducting state, thereby reducing the sustained repetitive firing of neurons characteristic of seizure foci.[3][8]

The structural features of lacosamide are exquisitely tuned for this role:

  • The (R)-stereochemistry is absolute; the (S)-enantiomer is significantly less active, indicating a highly specific chiral recognition at the binding site.[4]

  • The acetamido and N-benzyl groups are essential for positioning the molecule correctly. Alterations to these groups, particularly increasing their bulk, can diminish or abolish activity.[6]

In contrast, 2-amino-3-methoxy-2-methylpropanamide is unlikely to share this mechanism.

  • The protonated primary amine would introduce an electrostatic charge not present in lacosamide, likely preventing it from entering a binding pocket tailored for a neutral molecule.

  • The quaternary C2 introduces steric bulk in a position where lacosamide has only a hydrogen, which would almost certainly cause a steric clash and prevent effective binding.

  • The polar primary amide would favor interactions with the aqueous phase, reducing the compound's affinity for the likely hydrophobic transmembrane domains of VGSCs.

Proposed Experimental Protocol: Comparative Electrophysiology

To empirically validate the predicted differences in activity, a whole-cell patch-clamp electrophysiology assay would be the gold standard. This technique allows for the direct measurement of ion channel activity in living cells.

Objective: To compare the effects of Lacosamide and 2-amino-3-methoxy-2-methylpropanamide on the slow inactivation of voltage-gated sodium channels (e.g., Nav1.2) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human Nav1.2 channel subtype.

  • Compound Preparation: Prepare stock solutions of Lacosamide and 2-amino-3-methoxy-2-methylpropanamide in a suitable vehicle (e.g., DMSO) and make final dilutions in the extracellular recording solution.

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Use a voltage protocol designed to elicit slow inactivation: A long (e.g., 30-second) depolarizing prepulse to various potentials, followed by a brief test pulse to measure the fraction of available, non-inactivated channels.

    • Record baseline currents in the control extracellular solution.

    • Perfuse the cells with a known concentration of Lacosamide (e.g., 100 µM) and repeat the voltage protocol.

    • Wash out the drug and ensure the current returns to baseline.

    • Perfuse the same cell with an equivalent concentration of 2-amino-3-methoxy-2-methylpropanamide and repeat the protocol.

  • Data Analysis:

    • For each cell, plot the normalized peak current during the test pulse as a function of the prepulse potential.

    • Fit the data to a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor.

    • Expected Outcome: Lacosamide will cause a hyperpolarizing shift in the V1/2 of slow inactivation, indicating enhancement. 2-amino-3-methoxy-2-methylpropanamide is predicted to have no significant effect on the slow inactivation curve.

G cluster_drugs Drug Application start Prepare Nav1.2-expressing HEK293 Cells patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Currents (Control Solution) patch->baseline protocol Apply Slow Inactivation Voltage Protocol baseline->protocol lacosamide Apply Lacosamide protocol->lacosamide Test 1 washout Washout protocol->washout After Lacosamide analysis Analyze Data: Plot Boltzmann Fit of Slow Inactivation protocol->analysis After each condition lacosamide->protocol comparator Apply Comparator Compound comparator->protocol washout->comparator Test 2 end Compare V1/2 Shift Between Compounds analysis->end

Caption: Experimental workflow for comparative patch-clamp analysis.

Conclusion

The structural comparison between lacosamide and 2-amino-3-methoxy-2-methylpropanamide serves as a powerful case study in medicinal chemistry. It underscores that subtle modifications to a chemical scaffold can lead to profound differences in biological function. Lacosamide's success is not merely due to its propanamide core, but to the precise and stereospecific placement of an N-acetyl group, which preserves neutrality at C2, and an N-benzyl group, which confers the lipophilicity required for CNS activity. The comparator molecule, with its basic primary amine, sterically bulky quaternary center, and polar primary amide, lacks the essential features for meaningful interaction with lacosamide's target. This analysis reinforces the principle that rational drug design relies on a deep understanding of how specific functional groups govern a molecule's interaction with its biological target and its journey through the body.

References

Sources

toxicity profile of 2-amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicity Profile of 2-amino-3-methoxy-2-methylpropanamide

Abstract

This technical guide provides a comprehensive analysis of the toxicological profile of 2-amino-3-methoxy-2-methylpropanamide. Recognizing the limited publicly available data for this specific molecule, this document establishes a predictive toxicological framework based on the analysis of structurally similar compounds and the inherent properties of its functional groups. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a structured approach to understanding the potential hazards and outlining a robust strategy for a complete toxicological evaluation.

Introduction and Current Data Landscape

2-amino-3-methoxy-2-methylpropanamide is a substituted amino acid amide. A thorough review of the scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for this compound. The primary available information is derived from safety data sheets (SDS) for its hydrochloride salt, which indicates potential for skin irritation, serious eye irritation, and respiratory irritation. This guide, therefore, adopts a proactive and predictive approach, leveraging data from structural analogs and fundamental principles of toxicology to build a foundational understanding of its potential toxicity profile.

Physicochemical Properties and Toxicological Predictions

A molecule's toxicological behavior is intrinsically linked to its chemical structure and physical properties. While experimental data for 2-amino-3-methoxy-2-methylpropanamide is scarce, we can infer certain characteristics:

  • Structure: The molecule features a primary amine, a methoxy group, and a propanamide backbone.

  • Predicted Properties: The presence of polar functional groups (amine, amide, ether) suggests a degree of water solubility. Its relatively low molecular weight may allow for dermal absorption.

These features guide the initial assessment of its potential interactions with biological systems.

Toxicological Assessment Based on Structural Analogs

In the absence of direct data, a common and scientifically accepted approach is to examine the toxicology of structurally related compounds. For 2-amino-3-methoxy-2-methylpropanamide, a relevant analog is 2-amino-2-methyl-1-propanol (AMP) , which shares the core 2-amino-2-methylpropane structure.

Acute Toxicity

Based on data for analogous compounds, the acute toxicity of 2-amino-3-methoxy-2-methylpropanamide is expected to be low to moderate. For instance, AMP has a reported oral LD50 in rats of >5000 mg/kg.

Irritation and Sensitization

The hydrochloride salt of 2-amino-3-methoxy-2-methylpropanamide is classified as a skin and eye irritant, and may cause respiratory irritation. This is consistent with many primary amines. AMP is also classified as a severe eye and skin irritant. However, studies on AMP have shown it is not a skin sensitizer in guinea pig models.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of 2-amino-3-methoxy-2-methylpropanamide. Genetic toxicity studies on the surrogate, AMP, have been consistently negative in the presence or absence of metabolic activation. This suggests a low likelihood of mutagenic or carcinogenic potential for compounds with this core structure. However, it is important to consider that primary amines can react with nitrites to form potentially carcinogenic nitrosamines.

The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) have not classified 2-amino-3-methoxy-2-methylpropanamide or its close analogs as carcinogens.

Reproductive and Developmental Toxicity

No data is available for 2-amino-3-methoxy-2-methylpropanamide. Studies on AMP have indicated that it is not anticipated to cause developmental or reproductive toxicity (DART) at doses that are not maternally toxic. High doses of AMP that resulted in maternal toxicity were associated with post-implantation loss in animal studies.

Metabolism and Excretion

The metabolic fate of 2-amino-3-methoxy-2-methylpropanamide has not been studied. It is plausible that it could undergo hydrolysis of the amide to form 2-amino-3-methoxy-2-methylpropanoic acid and ammonia. The methoxy group may also be a site for O-demethylation by cytochrome P450 enzymes. The primary amine could be a substrate for various conjugation reactions. Given its likely water solubility, renal excretion is a probable route of elimination.

Proposed Strategy for Toxicological Evaluation

For a comprehensive understanding of the , a structured, tiered approach to testing is recommended. This strategy ensures a thorough evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute & Local Toxicity cluster_2 Tier 3: Systemic & Long-Term Toxicity cluster_3 Tier 4: Chronic Toxicity & Carcinogenicity QSAR QSAR Modeling (Genotoxicity, Irritation) Ames Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames MLA In Vitro Mammalian Cell Gene Mutation Assay (e.g., MLA) Ames->MLA IVM In Vitro Micronucleus Assay MLA->IVM Acute_Oral Acute Oral Toxicity (e.g., OECD 423) IVM->Acute_Oral InVivo_Genotox In Vivo Genotoxicity (e.g., Micronucleus Assay) IVM->InVivo_Genotox Dermal_Abs In Vitro Dermal Absorption Acute_Dermal Acute Dermal Toxicity (e.g., OECD 402) Dermal_Abs->Acute_Dermal Dermal_Irr Dermal Irritation/Corrosion (e.g., OECD 404) Acute_Oral->Dermal_Irr Eye_Irr Eye Irritation/Corrosion (e.g., OECD 405) Acute_Dermal->Eye_Irr Skin_Sens Skin Sensitization (e.g., LLNA; OECD 429) Eye_Irr->Skin_Sens Subchronic 28-Day or 90-Day Repeated Dose Oral Toxicity Study Skin_Sens->Subchronic DART Developmental and Reproductive Toxicity Screening Subchronic->DART Carcinogenicity 2-Year Carcinogenicity Bioassay (if warranted by genotoxicity data or structural alerts) InVivo_Genotox->Carcinogenicity Conditional DART->Carcinogenicity Conditional

Caption: Proposed tiered workflow for the toxicological evaluation of 2-amino-3-methoxy-2-methylpropanamide.

Experimental Protocols

Tier 1: In Silico & In Vitro Assessment

  • Quantitative Structure-Activity Relationship (QSAR) Modeling:

    • Objective: To predict potential toxicological endpoints based on the chemical structure.

    • Methodology: Utilize validated QSAR models (e.g., OECD QSAR Toolbox) to predict mutagenicity, carcinogenicity, skin/eye irritation, and sensitization potential.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471):

    • Objective: To assess mutagenic potential.

    • Methodology: Expose multiple strains of Salmonella typhimurium and Escherichia coli to the test compound, with and without metabolic activation (S9 mix), and quantify reversion to prototrophy.

  • In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay - OECD TG 490):

    • Objective: To detect gene mutations in mammalian cells.

    • Methodology: Treat mammalian cells (e.g., L5178Y mouse lymphoma cells) with the compound, with and without S9 mix, and measure the frequency of mutations at a specific genetic locus.

Tier 2: Acute & Local Toxicity

  • Acute Oral Toxicity (e.g., Up-and-Down Procedure - OECD TG 425):

    • Objective: To determine the median lethal dose (LD50) after a single oral administration.

    • Methodology: Sequentially dose animals (typically rats), one at a time, with the dose for each subsequent animal adjusted based on the outcome for the previous animal.

  • Dermal and Eye Irritation (OECD TG 404 & 405):

    • Objective: To assess the potential for skin and eye irritation.

    • Methodology: Apply the test substance to the skin or into the conjunctival sac of the eye of rabbits and score the resulting irritation over a set observation period.

Tier 3: Systemic & Long-Term Toxicity

  • Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407):

    • Objective: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

    • Methodology: Administer the compound daily via oral gavage to rodents for 28 days at multiple dose levels. Conduct comprehensive clinical observations, clinical pathology, and histopathology.

Summary and Conclusion

While there is a notable absence of specific toxicological data for 2-amino-3-methoxy-2-methylpropanamide, a preliminary hazard assessment can be constructed through the analysis of its structural features and data from the close analog, 2-amino-2-methyl-1-propanol.

Predicted Toxicity Profile Summary:

Toxicological EndpointPredicted OutcomeBasis of Prediction
Acute Oral Toxicity LowData from structural analog (AMP).
Skin Irritation IrritantSDS for hydrochloride salt; data from AMP.
Eye Irritation Serious IrritantSDS for hydrochloride salt; data from AMP.
Skin Sensitization Not a sensitizerData from structural analog (AMP).
Genotoxicity Unlikely to be genotoxicNegative data for structural analog (AMP).
Carcinogenicity Unlikely to be carcinogenicInferred from negative genotoxicity of analog.
Reproductive Toxicity No effects at non-maternally toxic dosesData from structural analog (AMP).

This predictive profile suggests that the primary hazards associated with 2-amino-3-methoxy-2-methylpropanamide are likely related to local irritation. However, this should be confirmed through empirical testing. The proposed tiered evaluation strategy provides a robust framework for systematically characterizing the toxicological profile of this compound, ensuring a thorough understanding of its potential risks to human health. This approach is essential for any further development or application of this molecule in research or industry.

References

  • Chemical Label for 2-amino-3-methoxy-2-methylpropanamide hydrochloride. (n.d.).
  • Thermo Fisher Scientific. (2023, October 12).
  • Sigma-Aldrich. (2024, July 14).
  • Sigma-Aldrich. (2025, July 3).
  • U.S. Environmental Protection Agency. (2006, November 16). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). HC Red 3 and HC Red 7: Human health tier II assessment.
  • Regulations.gov. (2012, May 23). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5).
  • Garnick, L., Bates, C., Massarsky, A., Spencer, P., Sura, P., Monnot, A. D., & Maier, A. (2024). Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP). Journal of Applied Toxicology, 44(3

Methodological & Application

Application Note: Enantioselective Synthesis of 2-Amino-3-Methoxy-2-Methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of 2-amino-3-methoxy-2-methylpropanamide . This target is a quaternary


-amino acid derivative, structurally classified as the primary amide of 

-methyl-

-methylserine.

Synthesizing quaternary stereocenters in acyclic systems is a significant challenge in medicinal chemistry. Traditional enzymatic resolutions often fail due to the steric bulk of the


-disubstitution. This guide utilizes Ellman’s Sulfinamide auxiliary technology  combined with an Asymmetric Strecker Reaction . This route is selected for its high diastereoselectivity (

), operational simplicity, and avoidance of toxic heavy metals.
Key Chemical Challenges Solved
  • Quaternary Center Formation: Overcoming the high energy barrier of nucleophilic attack on a sterically hindered ketimine.

  • Chemoselectivity: Hydrolyzing the nitrile intermediate to the primary amide without over-hydrolysis to the carboxylic acid.

  • Stereocontrol: Differentiating between the methyl and methoxymethyl groups, which have similar steric profiles.

Strategic Pathway & Mechanism

The synthesis relies on the condensation of commercially available methoxyacetone with (


)-tert-butanesulfinamide  (Ellman's auxiliary). The chiral auxiliary directs the subsequent addition of the cyanide nucleophile to the Re-face (or Si-face, depending on conditions) of the imine, establishing the quaternary stereocenter.
Reaction Workflow

SynthesisWorkflow Start Methoxyacetone (Precursor) Imine Sulfinyl Ketimine (Activated Intermediate) Start->Imine Ti(OEt)4, THF Dehydration Aux (R)-tert-Butanesulfinamide (Chiral Aux) Aux->Imine Nitrile Amino Nitrile (Quaternary Center Set) Imine->Nitrile TMSCN, Sc(OTf)3 Strecker Rxn Amide Sulfinyl Amide (Hydrolyzed) Nitrile->Amide H2O2, K2CO3 Radziszewski Hydrolysis Final 2-Amino-3-methoxy-2-methylpropanamide (Target HCl Salt) Amide->Final HCl/MeOH Deprotection

Figure 1: Strategic workflow for the asymmetric synthesis of the target amide.

Detailed Experimental Protocols

Phase 1: Condensation (Ketimine Formation)

Direct condensation of ketones with sulfinamides is difficult due to low electrophilicity. We utilize Titanium(IV) ethoxide as a Lewis acid and water scavenger to drive the equilibrium.

Reagents:

  • Methoxyacetone (1.0 equiv)

  • (

    
    )-2-methyl-2-propanesulfinamide (1.1 equiv)
    
  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Solvent: Dry THF (0.5 M)

Protocol:

  • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Add (

    
    )-tert-butanesulfinamide  (10.0 mmol) and dry THF (20 mL).
    
  • Add Methoxyacetone (9.0 mmol) via syringe.

  • Add Ti(OEt)

    
      (18.0 mmol) dropwise. Note: Solution will turn slightly yellow.
    
  • Reflux the mixture at 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.

  • Workup: Cool to room temperature. Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL). The titanium salts will precipitate as a white slurry.

  • Filter through a pad of Celite. Wash the pad with EtOAc.

  • Dry organic phase over Na

    
    SO
    
    
    
    , concentrate in vacuo.
  • Purification: Flash chromatography (SiO

    
    , gradient 0-30% EtOAc in Hexanes) to yield the Sulfinyl Ketimine .
    
Phase 2: Asymmetric Strecker Reaction

This is the stereodefining step. The use of TMSCN with a Lewis Acid promoter ensures high yield.

Reagents:

  • Sulfinyl Ketimine (from Phase 1) (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv) Warning: Toxic

  • Scandium(III) triflate (Sc(OTf)

    
    ) (0.1 equiv) or CsF (1.1 equiv)
    
  • Solvent: CH

    
    Cl
    
    
    
    or THF (-78°C to RT)

Protocol:

  • Dissolve Sulfinyl Ketimine (5.0 mmol) in dry CH

    
    Cl
    
    
    
    (25 mL) under Argon.
  • Cool to -78°C.

  • Add TMSCN (7.5 mmol) dropwise.

  • Add Sc(OTf)

    
      (0.5 mmol) as a solid or solution.
    
  • Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated aqueous NaHCO

    
     (10 mL) carefully.
    
  • Extract with CH

    
    Cl
    
    
    
    (3 x 15 mL).
  • Analysis: Check diastereomeric ratio (dr) via

    
    H NMR or Chiral HPLC.
    
  • Purification: Recrystallization (Hexanes/EtOAc) is preferred to upgrade the dr to >99:1 if necessary.

Phase 3: Chemoselective Hydrolysis & Deprotection

Critical Control Point: Standard acidic hydrolysis of the nitrile will convert the product directly to the carboxylic acid. To stop at the amide , we use the Radziszewski reaction conditions (Basic Peroxide), followed by acidic cleavage of the sulfinyl group.

Step A: Nitrile to Amide [1][2]

  • Dissolve the

    
    -amino nitrile (2.0 mmol) in DMSO (5 mL).
    
  • Cool to 0°C in an ice bath.

  • Add K

    
    CO
    
    
    
    (1.0 equiv) and 30% H
    
    
    O
    
    
    (5.0 equiv).
  • Stir at 0°C for 30 mins, then warm to RT. Monitor consumption of nitrile by IR (disappearance of peak at ~2230 cm

    
    ).
    
  • Workup: Dilute with water, extract with EtOAc. The sulfinyl group remains intact.

Step B: Sulfinyl Cleavage

  • Dissolve the intermediate sulfinyl amide in MeOH (5 mL).

  • Add 4M HCl in Dioxane (4.0 equiv).

  • Stir at RT for 1 hour. A white precipitate (the amine HCl salt) often forms.

  • Isolation: Add Et

    
    O (20 mL) to fully precipitate the product. Filter and wash with Et
    
    
    
    O.

Analytical Validation (QC)

ParameterMethodAcceptance Criteria
Identity

H NMR (400 MHz, D

O)

1.55 (s, 3H, Me), 3.40 (s, 3H, OMe), 3.6-3.8 (dd, 2H, CH

)
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 98% ee
Purity LC-MS (C18, Water/MeCN)> 98% area
Residual Solvent GC-Headspace< ICH limits

Stereochemical Assignment: The absolute configuration should be verified by X-ray crystallography if a suitable single crystal can be grown, or by comparison of optical rotation with literature values for the acid derivative (after hydrolysis). Based on the Ellman model, (


)-sulfinamide typically yields the (

)-amine configuration when TMSCN adds via the standard transition state, but the presence of the methoxy group can alter chelation. Assume (

)-configuration
for the primary product but verify.

Safety & Handling

  • TMSCN: Liberates HCN upon contact with water/acid. Handle only in a functioning fume hood. Keep Calcium Gluconate gel nearby.

  • Ti(OEt)

    
    :  Moisture sensitive.[3]
    
  • H

    
    O
    
    
    
    :
    Strong oxidizer. Do not mix with acetone (forms explosive peroxides).

References

  • Ellman's Sulfinamide Overview: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.

  • Ketimine Formation Protocol: Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[3] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[4]

  • Asymmetric Strecker Reaction (Ketones): Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Enantioselective Strecker Reaction of Ketimines. Journal of the American Chemical Society, 125(19), 5634–5635.

  • Nitrile Hydrolysis (Radziszewski Conditions): Cacchi, S., & Misiti, D. (1980). The Conversion of Nitriles to Amides with Basic Hydrogen Peroxide.[1] Synthesis.

  • General Strecker Mechanism: Master Organic Chemistry. (2018).[5] The Strecker Amino Acid Synthesis.[4][5][6]

Sources

Technical Guide: Reagent Selection and Protocol for the Synthesis of 2-Amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the reagent selection and synthetic protocols for 2-amino-3-methoxy-2-methylpropanamide , a sterically hindered


-disubstituted amino acid derivative. This compound represents a structural hybrid of 

-methylalanine and

-methylserine, serving as a critical scaffold in the development of peptidomimetics and enzyme inhibitors where conformational restriction is required.

Introduction & Retrosynthetic Strategy

The synthesis of 2-amino-3-methoxy-2-methylpropanamide presents a specific challenge: the construction of a quaternary carbon center bearing both an amino group and a methyl group. Standard alkylation of glycine derivatives often suffers from low yields due to steric hindrance and over-alkylation.

Therefore, the most robust "field-proven" approach utilizes a Strecker Synthesis starting from a ketone (methoxyacetone), followed by a controlled partial hydrolysis of the intermediate nitrile. This route ensures the correct installation of the quaternary center while minimizing side reactions.

Reaction Pathway Analysis
  • Precursor: Methoxyacetone (1-methoxypropan-2-one).

  • Transformation A (C-N Bond Formation): Nucleophilic addition of cyanide and ammonia to the ketone to form the

    
    -aminonitrile.
    
  • Transformation B (Hydrolysis): Selective hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.

SynthesisPathway Figure 1: Synthetic Pathway for 2-amino-3-methoxy-2-methylpropanamide Ketone Methoxyacetone (C4H8O2) Nitrile Intermediate: 2-amino-3-methoxy-2-methylpropanenitrile Ketone->Nitrile Nucleophilic Addition Reagents1 NH4Cl / NaCN (Strecker Conditions) Reagents1->Nitrile Product Target: 2-amino-3-methoxy-2-methylpropanamide Nitrile->Product Hydration Reagents2 Conc. H2SO4 (Controlled Hydrolysis) Reagents2->Product

Reagent Selection Guide

A. Carbon Skeleton Source[1]
  • Reagent: Methoxyacetone (CAS: 5878-19-3)

  • Role: Provides the 3-carbon backbone and the pre-installed methoxy ether.

  • Selection Logic: Using methoxyacetone avoids the difficult step of

    
    -methylating a serine derivative, which often leads to racemization or 
    
    
    
    -methylation side products.
  • Purity Requirement:

    
    . Impurities in the ketone (e.g., acetone) will lead to difficult-to-separate byproducts (e.g., 2-amino-2-methylpropanamide).
    
B. Amination & Cyanation Reagents (Strecker)[2][3]
  • Reagents: Ammonium Chloride (

    
    )  and Sodium Cyanide (
    
    
    
    )
    .[1]
  • Solvent System: Water/Methanol (1:1) or Ammonia/Methanol.

  • Selection Logic:

    • 
       acts as a buffered source of ammonia (
      
      
      
      ) and provides the proton source necessary to activate the ketone carbonyl oxygen.[2]
    • 
       is preferred over 
      
      
      
      due to slightly better solubility in the aqueous-organic mixtures typically used for ketones.
    • Note: For ketones (which are less reactive than aldehydes), a "saturated" condition with excess ammonia is critical to drive the equilibrium toward the imine intermediate.

C. Hydrolysis Reagent (Nitrile Amide)
  • Reagent: Concentrated Sulfuric Acid (

    
    , 98%) .
    
  • Role: Catalyzes the hydration of the nitrile to the amide.

  • Selection Logic:

    • Basic hydrolysis (

      
      ) is risky here because the resulting amino-amide is water-soluble and difficult to extract from a basic brine.
      
    • Acidic hydrolysis yields the sulfate salt of the amine, which precipitates or can be isolated cleanly. Furthermore, concentrated

      
       at controlled temperatures (
      
      
      
      ) stops reliably at the amide stage for sterically hindered nitriles.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-amino-3-methoxy-2-methylpropanenitrile (The Nitrile Intermediate)

Safety Warning: This procedure involves Sodium Cyanide. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be present.

  • Preparation:

    • In a 500 mL round-bottom flask, dissolve Ammonium Chloride (1.2 eq, 0.60 mol) in Ammonium Hydroxide (25% aq. solution, 4.0 eq).

    • Add Methanol (100 mL) to facilitate solubility.

    • Cool the mixture to

      
       using an ice bath.
      
  • Addition:

    • Add Methoxyacetone (1.0 eq, 0.50 mol) dropwise over 20 minutes.

    • Allow the mixture to stir at

      
       for 30 minutes to favor imine formation.
      
    • Add Sodium Cyanide (1.1 eq, 0.55 mol) dissolved in minimal water (30 mL) dropwise. Caution: Exothermic.

  • Reaction:

    • Seal the flask and allow it to warm to room temperature (

      
      ).
      
    • Stir vigorously for 24–48 hours. Ketones react slower than aldehydes; premature workup will result in low yield.

  • Workup:

    • Quench excess cyanide by adding saturated Sodium Hypochlorite (bleach) to the aqueous waste stream (consult local safety officers).

    • Extract the reaction mixture with Dichloromethane (DCM) (

      
      ).
      
    • Dry the combined organic layers over anhydrous

      
      .
      
    • Concentrate under reduced pressure (keep bath temp

      
       as 
      
      
      
      -aminonitriles can be thermally unstable).
    • Yield Expectation: Oil, 60–75%.

Protocol B: Controlled Hydrolysis to 2-amino-3-methoxy-2-methylpropanamide
  • Preparation:

    • Place Concentrated

      
        (5.0 eq based on nitrile) in a flask and cool to 
      
      
      
      .
  • Addition:

    • Add the crude 2-amino-3-methoxy-2-methylpropanenitrile dropwise to the acid. Maintain internal temperature below

      
      .
      
    • Mechanism:[3][2][4][5][6] The nitrile nitrogen is protonated, followed by water attack (from the acid traces or subsequent quenching) to form the imidic acid, which tautomerizes to the amide.

  • Reaction:

    • Remove the ice bath and stir at room temperature for 12–18 hours.

    • Monitoring: TLC or LC-MS should show disappearance of the nitrile peak and appearance of the amide mass (

      
      ).
      
  • Isolation:

    • Pour the reaction mixture onto crushed ice (

      
      ).
      
    • Carefully neutralize with Ammonium Hydroxide (

      
      ) until pH 
      
      
      
      .
    • Note: The product is an amine and will be water-soluble.

    • Extract continuously with Chloroform or DCM/Isopropanol (3:1) for 24 hours (liquid-liquid extractor recommended).

    • Concentrate the organic layer to obtain the crude solid.

    • Purification: Recrystallize from Ethanol/Ether or Acetone.

Quantitative Data Summary

ParameterSpecificationNotes
Starting Material MethoxyacetoneLimiting reagent.
Stoichiometry 1.0 : 1.2 : 1.1 (Ketone:Amine:Cyanide)Excess amine drives imine equilibrium.
Temperature (Step 1)

Higher temps cause HCN loss/polymerization.
Temperature (Step 2)

Heat (

) converts amide to acid.
Exp. Yield (Overall) 40–55%Losses primarily during extraction of polar amide.
Appearance White to Off-white SolidHygroscopic amine salt if not neutralized.

Troubleshooting & Critical Controls

Impurity Profile
  • Impurity A (Carboxylic Acid): Formed if hydrolysis temperature exceeds

    
     or reaction time is prolonged 
    
    
    
    .
  • Impurity B (Retro-Strecker): If the nitrile is heated in the absence of acid, it can decompose back to the ketone and cyanide.

  • Impurity C (Polymer): Darkening of the reaction mixture in Step 1 indicates polymerization of HCN/Cyanide. Ensure pH is maintained basic during Step 1.

Analytical Confirmation
  • 1H NMR (

    
    ):  Look for the disappearance of the ketone methyl singlet (
    
    
    
    ) and appearance of the quaternary methyl singlet (
    
    
    ). The methoxy group will appear as a singlet (
    
    
    ).
  • IR Spectroscopy:

    • Nitrile Intermediate: Sharp peak at

      
      .
      
    • Amide Product: Loss of nitrile peak; appearance of Amide I (

      
      ) and Amide II bands.
      

References

  • Strecker Synthesis Mechanism & Reagents

    • Zuend, S. J., et al. "Scale-up of the Strecker Synthesis." Organic Process Research & Development.
    • Source:

  • Hydrolysis of Alpha-Amino Nitriles

    • Shafer, J. A., et al. "Hydrolysis of nitriles to amides." Journal of Organic Chemistry.
    • Source:

  • Synthesis of Alpha-Methyl Amino Acids

    • Avenoza, A., et al. "Enantiocontrolled synthesis of alpha-methyl amino acids." Journal of Organic Chemistry.
    • Source:

  • Properties of Methoxyacetone Derivatives

    • PubChem Compound Summary for Methoxyacetone and deriv
    • Source:

Sources

Application Note: Solvent Selection & Process Optimization for 2-Amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acid Amides

Executive Summary

The synthesis and utilization of 2-amino-3-methoxy-2-methylpropanamide (an


-methyl-O-methylserine derivative) present unique challenges in process chemistry. Unlike standard amino acids, this molecule possesses a quaternary 

-carbon center, introducing significant steric hindrance (the Thorpe-Ingold effect) that retards nucleophilic attack and alters solubility profiles.

This guide provides a scientifically grounded framework for solvent selection, moving beyond trial-and-error to a predictive model based on solvatochromic parameters , steric thermodynamics , and green chemistry principles (GSK/Pfizer guides).

Core Challenges
  • Steric Shielding: The

    
    -methyl group blocks the trajectory of incoming electrophiles, requiring solvents that support higher reaction temperatures or stabilize polar transition states.
    
  • Amphiphilicity: The presence of a primary amine, primary amide, and ether linkage creates a complex solubility profile incompatible with standard non-polar solvents (e.g., Hexane, Toluene).

Physicochemical Profile & Solubility Mapping

To select the correct solvent, we must first map the solute's interaction potential. This molecule is a Hydrogen Bond Donor/Acceptor (HBDA) hybrid with high polarity.

Table 1: Solubility Prediction Matrix

Data derived from functional group contribution methods and analog behavior (Lacosamide intermediates).

Solvent ClassRepresentativeSolubilityApplication UtilityRationale
Polar Protic WaterHigh Workup / HydrolysisHigh H-bonding capacity matches the primary amide/amine.
Polar Protic Methanol / EtOHHigh CrystallizationGood solubility at high T; induces precipitation upon cooling/antisolvent addition.
Polar Aprotic DMF / NMPHigh Reaction (Preferred) Dissolves the solute and stabilizes the charged transition states of coupling reactions.
Polar Aprotic DMSOHigh Screening / AnalysisExcellent solvent but difficult to remove (high BP). Avoid for scale-up if possible.
Ethers THF / 2-MeTHFModerate Reaction (Green)2-MeTHF is the preferred "Green" alternative. Good for moderate temperature reactions.
Chlorinated DCM / ChloroformLow-Mod ExtractionOften requires a co-solvent (e.g., MeOH) to fully solubilize the amide form.
Hydrocarbons Toluene / HexaneInsoluble AntisolventUsed to crash out the product during purification.

Solvent Systems for Reaction Engineering

The Steric Barrier: Why Solvent Matters

For


-disubstituted amino acids, the rate-determining step in amide coupling is often the formation of the tetrahedral intermediate. Non-polar solvents (DCM) often fail because they cannot effectively solvate the zwitterionic intermediates generated during activation (e.g., with HATU or EDC).

Recommendation: Use Dipolar Aprotic Solvents (DMF, NMP) or their greener analogs (2-MeTHF , CPME ). These solvents disrupt intermolecular H-bonds of the starting material, exposing the amine nucleophile.

Diagram 1: Solvent Selection Decision Tree

A logic flow for selecting the optimal solvent based on process constraints.

SolventSelection Start Start: Define Process Goal Goal Is the goal Reaction or Purification? Start->Goal Reaction Reaction: Nucleophilic Coupling Goal->Reaction Synthesis Purification Purification: Crystallization Goal->Purification Workup TempCheck Required Temp > 60°C? (Due to Steric Hindrance) Reaction->TempCheck HighTemp Use DMF or NMP (High Solubility, High BP) TempCheck->HighTemp Yes (Sterics High) LowTemp Green Constraint? TempCheck->LowTemp No GreenYes Use 2-MeTHF or EtOAc LowTemp->GreenYes Yes GreenNo Use THF or DCM/DMF mix LowTemp->GreenNo No SolubilityCheck Soluble in Alcohols? Purification->SolubilityCheck YesAlc System: EtOH + Heptane (Antisolvent Crash) SolubilityCheck->YesAlc High NoAlc System: Water + iPrOH (Cooling Crystallization) SolubilityCheck->NoAlc Low

Caption: Decision matrix for selecting solvents based on thermal requirements and green chemistry constraints.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling of Hindered Amine

Standard coupling reagents (EDC/HOBt) often fail with


-methyl amines due to slow kinetics. This protocol uses HATU in a polar aprotic solvent to drive conversion.

Reagents:

  • Substrate: 2-amino-3-methoxy-2-methylpropanamide (1.0 equiv)

  • Carboxylic Acid Partner: (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (or NMP for lower toxicity).

Step-by-Step Methodology:

  • Solvation: Dissolve the Carboxylic Acid partner and HATU in anhydrous DMF (Concentration: 0.2 M) under nitrogen. Stir for 5 minutes to form the activated ester.

    • Why: Pre-activation prevents the hindered amine from competing for the coupling agent.

  • Base Addition: Add DIPEA dropwise. The solution should turn yellow (liberation of HOAt anion).

  • Amine Addition: Add 2-amino-3-methoxy-2-methylpropanamide in one portion.

  • Reaction: Stir at 40–60°C for 12–24 hours.

    • Critical Control: Unlike standard amino acids (RT, 2h), the

      
      -methyl group requires thermal energy to overcome the steric barrier. Monitor by HPLC.
      
  • Workup: Dilute with EtOAc (10x volume). Wash with 5% LiCl (aq) x3.

    • Why: LiCl extracts DMF into the aqueous phase, preventing it from contaminating the organic layer.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Purification via "Oiling Out" Control

The amide often forms an oil. This crystallization protocol ensures a solid powder form.

Solvent System: Isopropyl Acetate (IPAc) / Heptane.

  • Dissolve the crude oil in minimal Isopropyl Acetate at 50°C.

  • Slowly add Heptane (antisolvent) dropwise until cloudiness persists.

  • Seed: Add a seed crystal of pure product if available.

  • Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Then cool to 0°C.

  • Filtration: Collect solids and wash with cold 1:4 IPAc/Heptane.

Mechanistic Insight & Troubleshooting

The "Gem-Dimethyl" Effect vs. Steric Bulk

While the Thorpe-Ingold effect usually accelerates intramolecular cyclization, in this case, the


-methyl and 

-methoxymethyl groups create a "picket fence" around the amine nitrogen.
Diagram 2: Reaction Pathway & Steric Interference

Visualizing why polar solvents are necessary to expose the nucleophile.

ReactionPathway Substrate Hindered Amine (Substrate) SolventShell Solvent Shell (DMF/Polar) Substrate->SolventShell Solvation TransitionState Zwitterionic Transition State SolventShell->TransitionState Stabilization (Lowers Activation Energy) Product Coupled Amide Product TransitionState->Product Collapse Sterics Steric Bulk (Alpha-Methyl) Sterics->Substrate Reduces Reactivity

Caption: The solvent shell mediates the energy barrier caused by the steric bulk of the alpha-methyl group.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents attack.Switch solvent to NMP; Increase Temp to 70°C; Use Acid Fluoride activation (TFFH reagent).
Product is an Oil Impurities preventing lattice formation.Perform a "Charcoal Treatment" in EtOH before crystallization. Use MTBE/Hexane for crashing.
Emulsion in Workup Amphiphilic nature of the amide.Use brine for washes; Add a small amount of MeOH to the organic layer to break surface tension.

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2][3] Green Chemistry, 13, 854-862.[3]

  • Albericio, F., & Byman, O. (2024). "Challenges and recent advancements in the synthesis of

    
    -disubstituted 
    
    
    
    -amino acids." Nature Communications, 15, Article 146.
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

  • BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem Application Notes.

  • Pfizer Inc. (2018). "Green Chemistry Solvent Selection Guide."

Disclaimer: This protocol is intended for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE. Consult Safety Data Sheets (SDS) for specific toxicity information regarding 2-amino-3-methoxy-2-methylpropanamide and selected solvents.

Sources

Troubleshooting & Optimization

preventing racemization of 2-amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Integrity & Stability Guide

Status: Operational Current Version: 2.4 (2025-02) Scope: Prevention of racemization,


-elimination, and chemical degradation during synthesis and handling.
Core Directive & Diagnostic Hub

User Warning: You are dealing with an


-disubstituted amino acid derivative  (specifically an 

-methyl serine analogue).

The "Racemization" Misconception: Unlike standard amino acids (e.g., Alanine, Phenylalanine), 2-amino-3-methoxy-2-methylpropanamide lacks an


-proton . Therefore, it cannot  racemize via the classical base-catalyzed enolization mechanism (deprotonation at the 

-carbon).

If you are observing a loss of optical purity (ee%), it is almost certainly due to one of two pathways:

  • 
    -Elimination-Addition (The "Serine Trap"):  Loss of methanol to form a planar dehydro-intermediate, followed by non-stereoselective re-addition.
    
  • Oxazolone Formation (During Coupling): If the amine is acylated, the quaternary center promotes 5(4H)-oxazolone formation via the Thorpe-Ingold effect. While the oxazolone itself cannot tautomerize (no

    
    -H), it is highly reactive and prone to ring-opening by non-target nucleophiles or thermal equilibration if reversible conditions exist.
    
Troubleshooting Guides (Q&A Format)
Issue A: "I am observing loss of chirality during O-methylation of the precursor."

Diagnosis: You are likely using a strong base (e.g., NaH, KOH) to deprotonate the hydroxyl group for methylation. In


-methyl serine derivatives, the steric bulk of the quaternary center forces the molecule into a conformation that favors E1cB or E2 elimination  of the hydroxyl/methoxy group, generating an achiral dehydroalanine intermediate.

Technical Solution: Switch to soft alkylation protocols that do not require high pH.

Recommended Protocol: Silver Oxide Mediated Methylation

  • Why:

    
     acts as a mild base and activating agent, coordinating with the halide leaving group without generating a "naked" alkoxide anion that triggers elimination.
    
  • Reagents:

    
     (1.5 eq), MeI (2.0 eq), DMF or Acetonitrile.
    
  • Conditions: Room temperature, dark, 24-48h.

  • Checkpoint: Monitor the appearance of the alkene side-product (NMR:

    
     5.5–6.5 ppm region). If observed, lower temperature to 0°C.
    
Issue B: "My enantiomeric excess (ee) drops during amide coupling/peptide synthesis."

Diagnosis: Coupling


-disubstituted amino acids is kinetically slow due to steric hindrance. Researchers often compensate with higher temperatures or more aggressive coupling reagents (e.g., HATU with excess DIEA). This promotes 5(4H)-oxazolone  formation.

Technical Solution: Use "Steglich-type" suppression additives and avoid pre-activation times.

Recommended Protocol: HOAt/DIC Coupling

  • Solvent: DMF/DCM (1:1). Pure DMF can promote base-catalyzed side reactions.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered systems due to the neighboring group effect (pyridine nitrogen).

  • Base: Collidine (2,4,6-trimethylpyridine).

    • Reasoning: Collidine is a weaker base than DIEA or TEA and is sterically hindered, preventing it from abstracting protons involved in elimination pathways while still neutralizing the acid.

  • Procedure:

    • Mix Acid + HOAt + Collidine.

    • Add Amine immediately.

    • Add DIC (Diisopropylcarbodiimide) last at 0°C.

    • Crucial: Do not pre-activate the acid. The activated ester of a quaternary amino acid is a ticking clock for oxazolone formation.

Mechanistic Visualization

The following diagram illustrates the difference between the impossible classical racemization and the likely elimination pathway destroying your product's chirality.

RacemizationPathways cluster_legend Mechanism Legend Target 2-amino-3-methoxy- 2-methylpropanamide (Chiral) Enolate Enolate Intermediate (Planar) Target->Enolate Path A: Deprotonation (BLOCKED: No alpha-H) Elimination Dehydro-Intermediate (Achiral Alkene) Target->Elimination Path B: Beta-Elimination (-MeOH / Base) Racemate Racemic Mixture (50:50) Enolate->Racemate Reprotonation Elimination->Racemate Non-selective Addition (+MeOH) Legend1 Path A: Impossible for this molecule Legend2 Path B: Primary cause of optical purity loss

Figure 1: Mechanistic differentiation. Path A (Classical Racemization) is structurally impossible. Path B (Elimination-Addition) is the primary threat to optical purity in serine derivatives.

Quantitative Stability Data

The following table summarizes stability thresholds based on internal application data for


-methyl serine derivatives.
ParameterSafe RangeCritical Threshold (Risk of Elimination)Corrective Action
pH (Aqueous) 2.0 – 8.5> 9.0Buffer with Phosphate or Acetate. Avoid NaOH.
Temperature < 40°C> 60°CUse microwave coupling (short burst) if sterics demand heat.
Base (Coupling) Collidine, NMMTEA, DBU, DIEA (Excess)Switch to Collidine/HOAt system.
Solvent DCM, THF, WaterDMSO (at T > 50°C)DMSO promotes elimination via dipole stabilization.
Frequently Asked Questions (FAQ)

Q: Can I use the Strecker synthesis to make this compound enantiopure? A: No. The Strecker synthesis (using methoxyacetone, cyanide, and ammonia) yields a racemic


-aminonitrile. You must resolve the racemate after hydrolysis to the amide.
  • Resolution Strategy: Use an acylase enzyme (e.g., from Aspergillus melleus) on the N-acetylated racemic amide. The enzyme typically hydrolyzes the L-isomer to the acid, leaving the D-amide intact (or vice versa depending on specificity), allowing separation.

Q: I see a peak at M-32 in my Mass Spec. Is this the racemate? A: No, that is the elimination product . M-32 corresponds to the loss of Methanol (


). This confirms you are triggering the 

-elimination pathway described in Figure 1. The presence of this alkene often implies that your "chiral" product is being contaminated with re-addition products (racemic).

Q: Why is coupling this molecule so much harder than Alanine? A: The


-methyl group creates a "tetrasubstituted" carbon center. This imposes severe steric clashes (A-strain) on the incoming nucleophile. This reduced reaction rate gives side reactions (like elimination or dimerization) a competitive advantage. You must use highly active esters (HOAt/HATU) but mild bases.
References
  • Mechanisms of Racemiz

    • Source: MDPI (Molecules).
    • Context: Detailed analysis of oxazolone formation and base-mediated elimination in serine deriv
    • URL:[Link]

  • Synthesis and Stability of

    
    -Methyl Amino Acids. 
    
    • Source: Organic Syntheses.
    • Context: Protocols for handling hindered amino acids and preventing racemization during functionaliz
    • URL:[Link]

  • Serine Racemase and Elimin

    • Source: Journal of Biological Chemistry / ResearchG
    • Context: Biological and chemical pathways for -elimin
    • URL:[Link]

  • Coupling Reagents for Hindered Amino Acids.

Technical Support Center: Process Optimization for 2-amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the critical process parameters (CPP) for the synthesis of 2-amino-3-methoxy-2-methylpropanamide (an


-methyl-O-methylserine derivative). Due to the steric bulk of the quaternary 

-carbon (bearing both a methyl and an amino group), standard amide formation protocols often fail or result in low yields.

The most robust industrial route involves the controlled partial hydrolysis of the corresponding


-amino nitrile  (via the Radziszewski reaction or Sulfuric Acid hydration). This guide focuses on optimizing the Reaction Temperature  for this specific transformation, as it is the primary determinant between high yield, incomplete conversion, or over-hydrolysis to the carboxylic acid byproduct.

The Golden Protocol: Temperature-Controlled Hydrolysis

The following protocol is optimized for the conversion of 2-amino-3-methoxy-2-methylpropanenitrile to the target amide using a basic peroxide system (Radziszewski conditions). This method is preferred over acid hydrolysis for this substrate to preserve the acid-labile methoxy ether linkage.

Optimized Workflow
StepOperationTemperature SetpointCritical Technical Insight
1 Slurry Formation

Dissolve nitrile in Acetone/Water (1:1). Low T prevents premature hydrolysis.
2 Base Addition

Add NaOH (0.2 eq). Exotherm is minimal here, but pH stabilization is key.
3 Oxidant Addition Strictly

Slowly add

(2.5 eq). CRITICAL: This is highly exothermic. Accumulation of unreacted peroxide at low T (<10°C) creates a safety hazard (runaway potential).
4 Reaction Soak

Ramp to 35°C. The steric hindrance of the

-methyl group requires this elevated T (vs. standard 20°C) to drive kinetics.
5 Quench

Rapid cooling required to stop over-hydrolysis to the carboxylic acid.

Visualization of Reaction Pathways[1]

The diagram below illustrates the kinetic competition between amide formation and byproduct generation, governed principally by temperature.

ReactionPathway cluster_0 Temperature Control Zone Nitrile Nitrile Precursor (2-amino-3-methoxy- 2-methylpropanenitrile) Intermediate Peroxyimidic Acid Intermediate Nitrile->Intermediate NaOH / H2O2 (Fast at >15°C) Target TARGET AMIDE (2-amino-3-methoxy- 2-methylpropanamide) Intermediate->Target Selective Formation (25-35°C) Acid Byproduct: Acid (Over-hydrolysis) Intermediate->Acid Direct Hydrolysis (High pH + High T) Target->Acid Thermal Degradation (>45°C or Long Soak)

Figure 1: Kinetic pathway showing the narrow temperature window required to favor Amide formation over Acid hydrolysis.

Troubleshooting Guide & FAQs

Issue 1: High levels of Carboxylic Acid Byproduct (>5%)

User Question: "I am seeing significant amounts of 2-amino-3-methoxy-2-methylpropanoic acid in my HPLC traces. My yield has dropped to 60%. What is going wrong?"

Root Cause Analysis: The amide bond in


-disubstituted amino acids is sterically hindered, which paradoxically makes the nitrile harder to hydrolyze but the amide relatively stable—unless you overshoot the energy barrier. The presence of acid indicates Thermal Runaway .
  • Exotherm Mismanagement: You likely added H2O2 too fast, causing a localized spike >45°C.

  • Soak Temperature: Sustaining the reaction >40°C promotes the attack of hydroxide on the newly formed amide.

Corrective Action:

  • Active Cooling: Ensure jacket temperature is 5°C lower than internal T during addition.

  • Endpoint Control: Do not rely on fixed time. Monitor consumption of Nitrile via HPLC. Quench immediately upon <0.5% Nitrile remaining.

  • pH Adjustment: If the reaction stalls, do not increase temperature. Instead, add a catalytic amount of additional NaOH (0.05 eq).

Issue 2: Incomplete Conversion (Stalled Reaction)

User Question: "The reaction stalls at 80% conversion. Increasing the temperature to 50°C turns the solution yellow but doesn't push conversion. Why?"

Root Cause Analysis: The "yellowing" is a sign of oxidative degradation of the amine or methoxy group (beta-elimination). Stalling is usually due to "Peroxide Starvation" or pH Drop .

  • As the reaction proceeds, the pH often drops slightly.

  • H2O2 decomposes over time, especially if metal ions (Fe, Cu) are present in the solvent.

Corrective Action:

  • Do NOT heat >40°C. This triggers the decomposition of the methoxy group (methanol elimination).

  • Re-charge Oxidant: Add an additional 0.5 eq of H2O2 at 30°C.

  • Chelation: Add 1 mM EDTA to the reaction buffer to scavenge trace metals that decompose H2O2.

Issue 3: Product Solubility & Isolation

User Question: "After the reaction, I cannot get the product to crystallize. The oil is viscous."

Root Cause Analysis: The


-methyl and methoxy groups make this molecule highly soluble in water and organic solvents, making crystallization difficult if the temperature during workup is not controlled.

Corrective Action:

  • Evaporation Temperature: When removing the acetone co-solvent, keep the bath

    
    . Higher temperatures can promote hydrolysis even during workup.
    
  • Salting Out: Saturate the aqueous phase with NaCl at 0°C to force the amide into the organic extraction layer (IPA/DCM).

Quantitative Optimization Data

The following data illustrates the impact of reaction soak temperature on the purity profile (Reaction time fixed at 4 hours).

Temperature (°C)Nitrile Conversion (%)Target Amide Yield (%)Acid Byproduct (%)Impurity Profile
10 4544< 1Clean, but incomplete
25 88852Acceptable
35 (Optimal) 99 94 3 Optimal Balance
45 1007815Significant Over-hydrolysis
60 1004540Severe Degradation

References

  • Sagara, T., et al. (2020). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research. Link

    • Context: Establishes the stability of -methyl serine derivatives and synthetic routes for the qu
  • Organic Syntheses. (2005). General procedures for the hydrolysis of

    
    -amino nitriles to amides. Organic Syntheses, Coll. Vol. 10. Link
    
    • Context: Foundational protocols for Radziszewski hydrolysis conditions.
  • PubChem. (2025).[1] Compound Summary: O-Methylserine.[1][] National Library of Medicine. Link

    • Context: Physical property data for the O-methyl serine backbone used to determine solubility profiles.
  • Patent EP2110380A1. (2009). Alpha-N-methylation of amino acids and peptide synthesis. Link

    • Context: Discusses the steric challenges and stability of -methylated amino acid deriv

Sources

Validation & Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted electron ionization (EI) mass spectral fragmentation of 2-amino-3-methoxy-2-methylpropanamide, a compound of interest in various research contexts. By dissecting its fragmentation pathways and comparing them with structurally related analogs, this document aims to equip researchers with the necessary knowledge to identify and characterize this molecule in complex analytical scenarios.

Predicted Fragmentation Pattern of 2-amino-3-methoxy-2-methylpropanamide

The structure of 2-amino-3-methoxy-2-methylpropanamide incorporates several functional groups that will dictate its fragmentation behavior under electron ionization. The presence of a primary amine, a methoxy group, a gem-dimethyl group, and a primary amide will each contribute to a characteristic set of fragment ions. The molecular ion (M+) is expected to be observed, and its odd molecular weight will result in an odd m/z value, a key indicator for molecules containing an odd number of nitrogen atoms.

The primary fragmentation pathways are anticipated to be alpha-cleavage and the loss of small neutral molecules. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a dominant process for amines, ethers, and carbonyl compounds.[1][2]

A summary of the predicted key fragment ions is presented below:

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway
M-15[M - CH₃]⁺Loss of a methyl radical from the gem-dimethyl group.
M-31[M - OCH₃]⁺Loss of a methoxy radical.
M-43[M - CONH₂]⁺Loss of the carboxamide radical.
86[C₄H₁₀NO]⁺Cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon.
72[C₄H₁₀N]⁺Alpha-cleavage adjacent to the amine, with loss of the methoxycarbonyl group.
58[C₃H₈N]⁺Alpha-cleavage with loss of the methoxypropanamide moiety.
45[CH₅O]⁺Fragment corresponding to protonated methoxymethane, a common fragment for methoxy groups.[3]
44[C₂H₆N]⁺Alpha-cleavage product from the amine.
43[C₃H₇]⁺Isopropyl cation, a stable carbocation from the gem-dimethyl group.[4]

The following diagram illustrates the predicted major fragmentation pathways of 2-amino-3-methoxy-2-methylpropanamide:

G M [2-amino-3-methoxy-2-methylpropanamide]⁺˙ (M⁺˙) F1 [M - CH₃]⁺ m/z = M-15 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = M-31 M->F2 - •OCH₃ F3 [C₄H₁₀NO]⁺ m/z = 86 M->F3 - •CONH₂ F5 [CH₅O]⁺ m/z = 45 M->F5 Rearrangement F6 [C₃H₇]⁺ m/z = 43 M->F6 - •CH(NH₂)CONH₂OCH₂ F4 [C₃H₈N]⁺ m/z = 58 F3->F4 - CO

Figure 1. Predicted major fragmentation pathways of 2-amino-3-methoxy-2-methylpropanamide.

Comparative Fragmentation Analysis

To provide a robust framework for the identification of 2-amino-3-methoxy-2-methylpropanamide, its predicted fragmentation pattern is compared with that of structurally similar compounds.

2-Amino-2-methylpropanamide

This analog lacks the 3-methoxy group. Its fragmentation will be dominated by the alpha-amino and gem-dimethyl functionalities. The absence of the methoxy group will lead to the absence of fragments resulting from the loss of a methoxy radical (M-31) and the characteristic m/z 45 ion.[5] The base peak is likely to be at m/z 43, corresponding to the stable isopropyl cation, or a fragment resulting from alpha-cleavage next to the amine.

2-Amino-2-methyl-1-propanol

This compound, found in the NIST Mass Spectrometry Data Center, replaces the amide group with a primary alcohol.[6] While it shares the 2-amino-2-methyl core, the fragmentation will be influenced by the hydroxyl group. A prominent peak corresponding to the loss of a water molecule (M-18) is expected, which would be absent in the target molecule. The base peak is often the result of alpha-cleavage adjacent to the nitrogen or oxygen.

tert-Butylamine

The mass spectrum of tert-butylamine provides a reference for the fragmentation of the 2-amino-2-methyl structural unit.[7] Its spectrum is characterized by a base peak at m/z 58, resulting from the loss of a methyl group, and a significant peak at m/z 43 for the tert-butyl cation.

The table below summarizes the key differentiating fragment ions for these compounds:

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Differentiating Features
2-amino-3-methoxy-2-methylpropanamide146 (predicted)M-15, M-31, 86, 72, 58, 45, 43Presence of M-31 and m/z 45 fragments.
2-Amino-2-methylpropanamide102M-15, 58, 43Absence of methoxy-related fragments.[5]
2-Amino-2-methyl-1-propanol89M-18, 58, 43Presence of M-18 peak.[6]
tert-Butylamine7358 (base peak), 43Simpler spectrum dominated by two major fragments.[7]

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of 2-amino-3-methoxy-2-methylpropanamide and its analogs using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

I. Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analytical standard in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Serial Dilution: Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.

  • Sample Derivatization (Optional): For compounds with poor volatility or thermal stability, derivatization (e.g., silylation) may be necessary to improve chromatographic performance.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Inlet: Split/splitless injector, operated in splitless mode for low concentrations.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

III. Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared sample or standard solution.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to the analyte of interest based on its retention time.

    • Extract the mass spectrum for the identified peak.

    • Compare the acquired spectrum with the predicted fragmentation pattern and reference spectra from databases like the NIST Mass Spectrometry Data Center.[8]

The following diagram outlines the experimental workflow:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Prepare Standard Solution B Serial Dilution A->B C Inject Sample B->C D Chromatographic Separation C->D E Electron Ionization D->E F Mass Analysis E->F G Acquire Mass Spectrum F->G H Compare with Predicted Pattern G->H I Compare with Reference Spectra G->I J Structural Confirmation H->J I->J

Figure 2. Experimental workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of 2-amino-3-methoxy-2-methylpropanamide is characterized by a combination of cleavages directed by its amine, methoxy, gem-dimethyl, and amide functional groups. By understanding these fragmentation pathways and comparing them to those of structurally related compounds, researchers can confidently identify this molecule in complex matrices. The provided experimental protocol offers a starting point for developing a robust analytical method for the detection and characterization of 2-amino-3-methoxy-2-methylpropanamide.

References

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC. Available at: [Link]

  • C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar. Available at: [Link]

  • Summary of the proposed fragmentation pathways for compounds 3a and 4a... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. Available at: [Link]

  • The Mass Spectra of the α-Amino Acids | Journal of the American Chemical Society. Available at: [Link]

  • Mass spectrometric fragmentation of di-, tri-, and hexaquinane-fused dimethyl muconates induced by single and double electron i - arkat usa. Available at: [Link]

  • Courtesy of the NIST Mass Spectrometry Data Center Specialists in mass spectral libraries. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • 1-Propanol, 2-amino-2-methyl- - the NIST WebBook. Available at: [Link]

  • (2S)-2-amino-N-methylpropanamide | C4H10N2O | CID 6857703 - PubChem. Available at: [Link]

  • 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem - NIH. Available at: [Link]

  • Mass Spectrometry Data Center, NIST. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • 2-Amino-2-methylpropanamide | C4H10N2O | CID 6453783 - PubChem - NIH. Available at: [Link]

  • MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. - ResearchGate. Available at: [Link]

  • NIST Tandem Mass Spectral Library. Available at: [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. Available at: [Link]

  • Propanamide, 2-methyl- - the NIST WebBook. Available at: [Link]

  • C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for ... - Doc Brown's Chemistry. Available at: [Link]

  • (PDF) ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. Available at: [Link]

  • 2-Propanamine, 2-methyl- - the NIST WebBook. Available at: [Link]

Sources

A Researcher's Guide to the Infrared Spectrum of 2-amino-3-methoxy-2-methylpropanamide: A Correlative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 2-amino-3-methoxy-2-methylpropanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a correlative interpretation grounded in the principles of vibrational spectroscopy. We will dissect the molecule's functional groups to predict its spectral signature, provide a robust experimental protocol for data acquisition, and compare the expected absorptions with established spectroscopic data.

Introduction: Structural Elucidation via Vibrational Spectroscopy

2-amino-3-methoxy-2-methylpropanamide is a multifaceted small molecule featuring a primary amide, a primary amine, an ether linkage, and a quaternary carbon center. This unique combination of functional groups makes IR spectroscopy an invaluable tool for its structural verification and purity assessment. Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. A comprehensive analysis of the resulting spectrum allows for unambiguous confirmation of the molecule's identity. This guide serves as a predictive framework and a practical manual for interpreting the experimental IR spectrum of this compound.

Molecular Structure and Key Vibrational Modes

The structure of 2-amino-3-methoxy-2-methylpropanamide contains several polar bonds that give rise to strong, diagnostic IR absorptions. The primary sites for hydrogen bonding—the amide and amine groups—will significantly influence the position and shape of their corresponding N-H and C=O stretching bands, typically causing broadening and a shift to lower wavenumbers (red shift) in the condensed phase.[1][2]

molecule cluster_amide Primary Amide cluster_core Core Structure cluster_amine Primary Amine cluster_ether Ether C1 C O1 O C1->O1 C=O Stretch (Amide I) N1 N C1->N1 C-N Stretch C_quat C1->C_quat H1 H N1->H1 N-H Stretches N-H Bends (Amide II) H2 H N1->H2 C_methyl CH3 C_quat->C_methyl C-H Stretch/Bend C_ether_link CH2 C_quat->C_ether_link N2 N C_quat->N2 O2 O C_ether_link->O2 C-O-C Stretch H3 H N2->H3 N-H Stretches N-H Bends H4 H N2->H4 C_methoxy CH3 O2->C_methoxy

Figure 1: Key functional groups and associated vibrational modes in 2-amino-3-methoxy-2-methylpropanamide.

Predicted IR Absorption Profile: A Comparative Analysis

The following table summarizes the predicted IR absorption bands for 2-amino-3-methoxy-2-methylpropanamide based on established correlation data for its constituent functional groups. The analysis assumes the sample is in a condensed phase (solid or neat liquid), where hydrogen bonding effects are prominent.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityCommentary & References
3400 - 3250Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchMedium, Sharp (two peaks)Primary aliphatic amines typically show two distinct bands in this region.[3][4][5] These peaks are generally sharper than O-H stretches.[3][4]
3350 - 3180Primary Amide (-CONH₂)Asymmetric & Symmetric N-H StretchMedium, Broad (two peaks)These peaks arise from the amide N-H bonds.[6][7] Hydrogen bonding makes them broader and shifts them to lower frequencies compared to "free" N-H vibrations.[1][2] This region will likely show a complex pattern of overlapping amine and amide N-H stretches.
2950 - 2850Alkyl (C-H)C-H StretchMedium to StrongThese absorptions are characteristic of the methyl and methylene groups in the molecule and are present in most organic compounds.[8][9]
~1650Primary Amide (-CONH₂)C=O Stretch (Amide I Band)StrongThis is one of the most intense and characteristic bands in the spectrum.[1] Its position is lowered from a typical ketone C=O due to resonance and intermolecular hydrogen bonding.[2][10]
1650 - 1580Amine & AmideN-H Bend (Scissoring / Amide II)Medium to StrongBoth the primary amine and primary amide have N-H bending vibrations in this region.[1][3] The amide N-H bend is known as the Amide II band and is often strong.[1] These peaks will likely overlap with each other and potentially the C=O stretch.[7]
~1400Primary Amide (-CONH₂)C-N StretchMediumThe C-N stretching of primary amides occurs in this part of the fingerprint region.[1]
1150 - 1050Ether (-CH₂-O-CH₃)C-O-C Asymmetric StretchStrongThis strong absorption is highly characteristic of the ether functional group.[11][12] For aliphatic ethers, this peak is typically sharp and found near 1120 cm⁻¹.[13][14]
910 - 665Amine & AmideN-H WagMedium to Strong, BroadOut-of-plane N-H bending from both the amine and amide groups contributes to a broad absorption in this region.[1][3]

Recommended Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Diamond or Germanium ATR Accessory

Protocol Steps:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference. The causality here is critical: atmospheric H₂O and CO₂ have strong IR absorptions that can obscure important sample peaks, particularly in the 3700-3500 cm⁻¹ and 2360 cm⁻¹ regions, respectively.

  • Background Collection (Self-Validation Step 1):

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be digitally subtracted from the sample spectrum. A clean, flat baseline in the final spectrum is indicative of a properly collected background.

  • Sample Application:

    • Place a small amount of the solid 2-amino-3-methoxy-2-methylpropanamide sample onto the ATR crystal.

    • Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Inadequate contact is a common source of poor signal intensity and distorted peak shapes.

  • Sample Spectrum Acquisition (Self-Validation Step 2):

    • Acquire the sample spectrum. It is standard practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio (S/N). The S/N improves proportionally to the square root of the number of scans, making this a crucial step for detecting weaker vibrational modes.

    • The typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • After acquisition, perform an ATR correction if required by the software to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Apply a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

    • Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.

Conclusion

The infrared spectrum of 2-amino-3-methoxy-2-methylpropanamide is predicted to be rich with distinct, characterizable peaks. The most definitive absorptions for structural confirmation are the complex of N-H stretches from 3180-3400 cm⁻¹, the very strong C=O (Amide I) stretch around 1650 cm⁻¹, the overlapping N-H bending vibrations (Amide II) near 1600 cm⁻¹, and the strong, sharp C-O-C ether stretch between 1150-1050 cm⁻¹. By comparing an experimentally obtained spectrum with this predictive guide and adhering to the rigorous experimental protocol, researchers can confidently verify the molecular structure and assess the purity of their synthesized compound.

References

  • Ir Spectra Of Ether. (2024). ci.nana.sa.
  • INFRARED SPECTROSCOPY. St.
  • IR Spectroscopy Tutorial: Amines. University of Calgary.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.Journal of the Chemical Society.
  • Spectroscopy of Ethers. (2023). OpenStax.
  • IR spectrum of Ethers || FTIR spectroscopy. (2023). YouTube.
  • INFRARED SPECTROSCOPY (IR).Dr. Cortes, El Camino College.
  • Spectroscopy of Amines. (2023). OpenStax.
  • Spectroscopy of Ethers.Fiveable.
  • Infrared Spectroscopy.
  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Characteristic Group Vibrations of Organic Molecules II.SlidePlayer.
  • N-H Stretching Frequencies of Amines and Amides. (1962).
  • IR Spectrum: Amides.YouTube.
  • Amide infrared spectra.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.
  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts.
  • IR Absorption Table.University of Colorado Boulder.
  • Spectroscopy Data Sheet for AS91388 IR Spectra.No Brain Too Small.

Sources

Structural Characterization Guide: 2-Amino-3-methoxy-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of -Disubstituted Amino Acid Amides in Drug Design

Executive Summary

This guide provides a technical analysis of 2-amino-3-methoxy-2-methylpropanamide (


-methyl-O-methylserine amide), a critical peptidomimetic building block. Unlike standard amino acids, this molecule features an 

-disubstitution pattern that severely restricts conformational freedom, making it a "structural lock" in drug design.

This document objectively compares its crystallographic and conformational properties against industry standards—Alanine Amide (flexible control) and Aib Amide (rigid control)—and provides a validated protocol for obtaining high-quality X-ray diffraction data.

Key Finding: The target molecule combines the steric rigidity of Aib with the side-chain hydrogen-bond accepting capability of an ether, offering unique stabilization of


-helical secondary structures not possible with standard alkyl spacers.

Comparative Structural Analysis

In rational drug design, the choice of amino acid scaffold dictates the backbone geometry. The table below contrasts the target molecule with its primary alternatives based on crystallographic data and conformational energy landscapes.

Table 1: Physicochemical & Crystallographic Performance Matrix
FeatureTarget:

-Me-O-Me-Ser Amide
Alternative A: Aib Amide (

-Me-Ala)
Alternative B: Serine Amide
Formula



Steric Class

-Disubstituted (High Constraint)

-Disubstituted (High Constraint)
Monosubstituted (Flexible)
Preferred Conformation

-Helix / Type III

-Turn

-Helix /

-Helix
Extended /

-Sheet
Ramachandran Region Strictly

Strictly

Broad Allowed Regions
H-Bonding Capacity Acceptor Only (Methoxy O)None (Alkyl side chain)Donor & Acceptor (Hydroxyl)
Crystallization Difficulty High (High organic solubility)Medium (High symmetry)Low (Polar interactions)
Typical Space Group

or

(Chiral)

or

(Often Centrosymmetric)

Expert Insight: While Aib is the gold standard for inducing helicity, it lacks side-chain functionality. The target molecule's methoxy group allows for specific solvation interactions or intramolecular H-bonds (e.g.,


) without introducing the chemical instability of a free hydroxyl group found in Serine.

Conformational Locking Mechanism

The crystallographic value of 2-amino-3-methoxy-2-methylpropanamide lies in its ability to force peptides into specific shapes.

Figure 1: Conformational Hierarchy & Restriction Logic

The following diagram illustrates how the


-methyl and 

-methoxy groups restrict the peptide backbone, a phenomenon confirmed by X-ray diffraction studies of similar

-methylated derivatives.

ConformationLogic Start Peptide Backbone Design Constraint Add u03b1-Methyl Group Start->Constraint SideChain Add u03b2-Methoxy Group Start->SideChain Effect1 Thorpe-Ingold Effect (Steric Clash) Constraint->Effect1 Limits Rotation Effect2 Chi Angle (u03c71) Restriction SideChain->Effect2 Electronic Repulsion Result1 Restricted u03d5, u03c8 Angles (Helix Formation) Effect1->Result1 Result2 Side Chain H-Bond Acceptor (Solvation/Interaction) Effect2->Result2 Outcome Target: Stable 3(10)-Helix with Functional Sidechain Result1->Outcome Result2->Outcome

Caption: Logical pathway demonstrating how dual substitution leads to defined secondary structures, validated by crystallographic parameters.

Experimental Protocol: Obtaining the Data

Because of the methoxy group's lipophilicity, standard amino acid crystallization protocols (water/ethanol) often fail, yielding oils instead of diffraction-quality crystals.

Synthesis & Purification Context

Before crystallization, ensure the amide is free of the O-methylation reagents.

  • Pre-requisite: Synthesis typically involves Schiff base protection,

    
    -methylation via enolate chemistry, followed by amide formation [1].
    
  • Purity Check: Must be >98% by HPLC. Trace salts from the amidation step will nucleate false crystals.

Optimized Crystallization Workflow

Method: Vapor Diffusion (Hanging Drop) vs. Slow Evaporation. Recommendation: Use Vapor Diffusion for this lipophilic amide.

ParameterCondition A (Recommended)Condition B (Alternative)
Method Hanging Drop Vapor DiffusionSlow Evaporation
Solvent Methanol / Acetone (1:1)Ethyl Acetate
Precipitant n-Hexane or Diethyl EtherN/A
Concentration 20 mg/mL10 mg/mL
Temperature 4°C (Slows kinetics)20°C
Outcome Prismatic single crystalsClusters/Needles (Risk of twinning)
Data Collection Strategy

Once crystals are obtained (typically 0.1 x 0.1 x 0.2 mm), follow this collection strategy to maximize resolution.

  • Cryoprotection: The methoxy group prevents water binding. Use Paratone-N oil rather than glycerol/water mixtures to avoid dissolving the crystal.

  • Beamline Selection:

    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred over Cu-K
      
      
      to reduce absorption, though the molecule is purely organic (light atoms).
    • Temperature: 100 K stream is mandatory to freeze the rotation of the terminal methyl on the methoxy group, which often shows high thermal parameters (disorder) at room temperature.

  • Resolution Target: Aim for <0.80 Å. The rigid backbone usually diffracts well; if resolution is low, it indicates lattice disorder in the side chain.

Data Interpretation & Validation

When analyzing the solved structure, specific geometric markers confirm the identity and quality of the model.

Key Geometric Parameters (Expected)

Based on analogous structures of


-methylserine derivatives [2, 3]:
  • C

    
    -N Bond Length:  ~1.47 Å (Standard).
    
  • C

    
    -C
    
    
    
    Bond:
    ~1.53 Å.
  • Torsion Angle (

    
    ):  Expect specific rotamers (
    
    
    
    ) due to the steric clash between the
    
    
    -methyl and
    
    
    -methoxy groups.
  • Backbone Angles:

    
     and 
    
    
    
    should cluster tightly in the helical region of the Ramachandran plot (approx -60°, -30° for L-enantiomers).
Common Pitfalls (Self-Validation)
  • Disorder: The terminal methyl of the methoxy group (

    
    ) often rotates. Check the electron density map (
    
    
    
    ). If the "ball" of density is elongated, model it as a disordered group with partial occupancy (e.g., 0.6/0.4).
  • Absolute Configuration: If the molecule was synthesized as a pure enantiomer (e.g., S-isomer), the Flack parameter must be close to 0.0. If it is near 0.5, you have a racemate or a twinned crystal.

References

  • Seebach, D., et al. (1985). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Helvetica Chimica Acta.[1]

  • Tanaka, M. (2007).[2] "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Chemical & Pharmaceutical Bulletin, 55(3), 349-358.

  • Toniolo, C., et al. (1993). "Structure of peptides from alpha-amino acids methylated at the alpha-carbon."[3][4] Biopolymers.[5]

  • CSD (Cambridge Structural Database). Search for "alpha-methylserine" derivatives for unit cell comparison.

Disclaimer: This guide synthesizes crystallographic principles with data from homologous


-disubstituted systems. Exact unit cell dimensions depend on the specific polymorph and solvent system used.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-amino-3-methoxy-2-methylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like 2-amino-3-methoxy-2-methylpropanamide, a substituted aminopropanamide, represent key building blocks. Ensuring the safety of laboratory personnel during the handling of such reagents is paramount, not only for regulatory compliance but as a cornerstone of a robust and ethical research environment. This guide provides essential, experience-driven insights and step-by-step procedures for the safe handling of 2-amino-3-methoxy-2-methylpropanamide, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Profile: Understanding the Risks

GHS Hazard Statements for the Hydrochloride Salt:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a comprehensive PPE strategy to mitigate exposure through dermal contact, ocular contact, and inhalation.

The Core of Protection: A Multi-Layered PPE Strategy

A risk-based approach to PPE selection is crucial. The following recommendations are based on the known hazards and are designed to provide a comprehensive barrier against exposure.

Table 1: Recommended Personal Protective Equipment (PPE)
Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for extended handling.To prevent skin contact and irritation. The use of chemically resistant gloves is a standard and effective measure[2][3].
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation. Standard eyeglasses are insufficient[2][4].
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To prevent the inhalation of dust or aerosols, which may cause respiratory irritation[4][5].
Body Protection A polyethylene-coated polypropylene gown or a similar impervious lab coat.To protect skin and personal clothing from contamination. Standard cloth lab coats are not recommended for handling hazardous chemicals[6].
Foot Protection Closed-toe shoes, preferably safety footwear.To protect against spills and falling objects[3].

Operational Blueprint: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure risks. The following diagram and procedural steps outline a safe handling process.

Workflow for Safe Handling and Disposal

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal receiving 1. Inspect Container (Don appropriate PPE) storage 2. Store in a cool, dry, well-ventilated area receiving->storage If intact ppe 3. Don Full PPE storage->ppe weighing 4. Weigh in a ventilated enclosure ppe->weighing procedure 5. Perform experiment in a fume hood weighing->procedure decontaminate 6. Decontaminate work surfaces and equipment procedure->decontaminate waste 7. Dispose of waste in labeled, sealed containers decontaminate->waste

Caption: A workflow diagram illustrating the key stages of safe handling and disposal for 2-amino-3-methoxy-2-methylpropanamide.

Step-by-Step Handling Procedures:
  • Receiving and Inspection:

    • Upon receipt, immediately don a lab coat, gloves, and safety glasses before handling the package.

    • Inspect the container for any signs of damage or leaks. If the container is compromised, consult your institution's safety officer immediately.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials[7].

    • The container should be kept tightly closed when not in use.

  • Preparation and Weighing:

    • Before handling the solid compound, ensure you are wearing the full recommended PPE as outlined in Table 1.

    • Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles[7].

  • Experimental Use:

    • All experimental procedures involving 2-amino-3-methoxy-2-methylpropanamide should be performed within a certified chemical fume hood.

    • Handle the material with care to avoid generating dust.

  • Decontamination:

    • After handling, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

    • Remove and dispose of contaminated gloves and gowns in accordance with institutional guidelines.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure.

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated, labeled waste container[5].

    • Clean the spill area with a suitable decontamination solution.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 2-amino-3-methoxy-2-methylpropanamide, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the chemical waste through a licensed disposal company, following all local, state, and federal regulations. Do not discharge into the environment. Contaminated packaging should be disposed of as unused product.

By adhering to these guidelines, researchers can confidently and safely handle 2-amino-3-methoxy-2-methylpropanamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Chemical Label for 2-amino-3-methoxy-2-methylpropanamide hydrochloride.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • (2S)-2-Aminopropanamide hydrochloride - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - CPC Biotech.
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH.
  • (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - ACCELA CHEMBIO INC.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta. (2025, July 2).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.